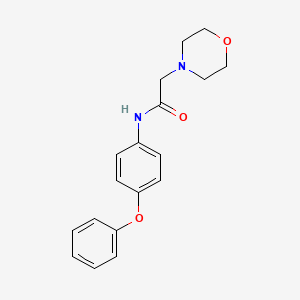
2-morpholin-4-yl-N-(4-phenoxyphenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“2-morpholin-4-yl-N-(4-phenoxyphenyl)acetamide” is a chemical compound with the molecular formula C18H20N2O3 . It is used in various scientific experiments.
Molecular Structure Analysis
The molecular structure of “2-morpholin-4-yl-N-(4-phenoxyphenyl)acetamide” consists of 18 carbon atoms, 20 hydrogen atoms, 2 nitrogen atoms, and 3 oxygen atoms . The exact mass is 312.147400 Da .Wissenschaftliche Forschungsanwendungen
Synthesis and Antibacterial Activity
A series of 2-(phenyl)-2-(morpholin-4-yl)-N-phenylacetamide derivatives were synthesized using the Mannich base method. These compounds were evaluated for antibacterial activity against various bacterial strains, with one derivative showing high activity against Streptococcus epidermidis, comparable to standard Ciprofloxacin (Idhayadhulla et al., 2014).
Antifungal Agents
Research identified 2-(2-oxo-morpholin-3-yl)-acetamide derivatives as potent antifungal agents against Candida and Aspergillus species. Optimization of these compounds improved their plasma stability while maintaining antifungal activity, demonstrating potential as broad-spectrum antifungal agents (Bardiot et al., 2015).
Antimicrobial and Hemolytic Activity
A study synthesized 2-[[5-alkyl/aralkyl-1,3,4-oxadiazol-2-yl]thio]-N-[4-(4-morpholinyl)phenyl]acetamides and evaluated their antimicrobial and hemolytic activity. Several compounds displayed significant activity against various microbial species with minimal cytotoxicity, suggesting potential for therapeutic applications (Gul et al., 2017).
Corrosion Inhibition
Comparative studies of Mannich bases, including N-[(4-methoxyphenyl)(morpholin-4-yl)methyl]acetamide (MMPA) and N-[morpholin-4-yl(phenyl)methyl]acetamide (MPA), revealed their effectiveness as corrosion inhibitors for mild steel in sulfuric acid solutions. These studies highlighted the significance of molecular structure on inhibition efficiency, with both compounds showing promising results (Nasser & Sathiq, 2017).
Wirkmechanismus
While the exact mechanism of action for “2-morpholin-4-yl-N-(4-phenoxyphenyl)acetamide” is not specified, related compounds have been studied for their effects on sigma-1 receptors . For example, N-(2-morpholin-4-yl-ethyl)-2-(1naphthyloxy)acetamide has been shown to inhibit chronic constriction injury-generated hyperalgesia via the antagonism of sigma-1 receptors .
Eigenschaften
IUPAC Name |
2-morpholin-4-yl-N-(4-phenoxyphenyl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O3/c21-18(14-20-10-12-22-13-11-20)19-15-6-8-17(9-7-15)23-16-4-2-1-3-5-16/h1-9H,10-14H2,(H,19,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPHDDBBUBPLLKJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC(=O)NC2=CC=C(C=C2)OC3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




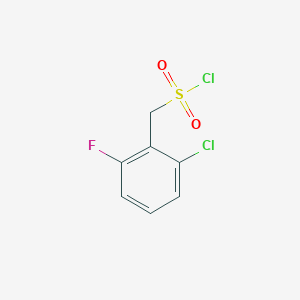

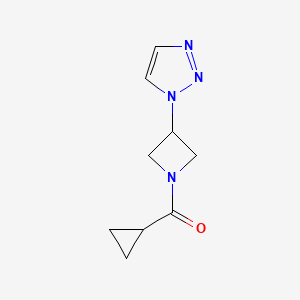
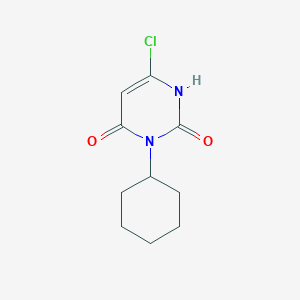
![benzo[d]thiazol-2-yl(4-(3-cyclopropyl-1-methyl-1H-pyrazol-5-yl)piperazin-1-yl)methanone](/img/structure/B2371689.png)
![Ethyl 1-((3,4-difluorophenyl)(6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-4-carboxylate](/img/structure/B2371690.png)
![2-(3-hydroxy-4-methoxyphenyl)-7-methyl-3H-chromeno[2,3-d]pyrimidine-4(5H)-thione](/img/structure/B2371691.png)
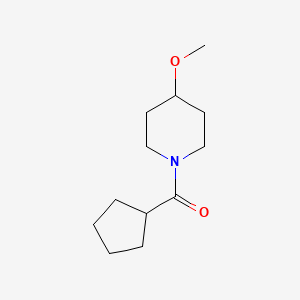
![4-benzyl-2-(2-fluorobenzyl)-N-isobutyl-1,5-dioxo-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2371693.png)
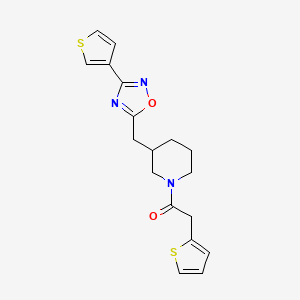
![N-(oxolan-2-ylmethyl)-4-[[[3-(trifluoromethyl)phenyl]sulfonylamino]methyl]benzamide](/img/structure/B2371696.png)